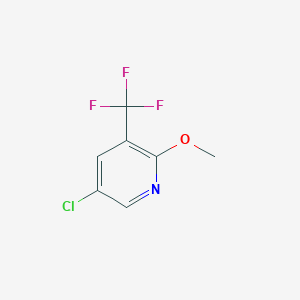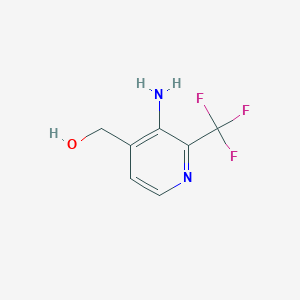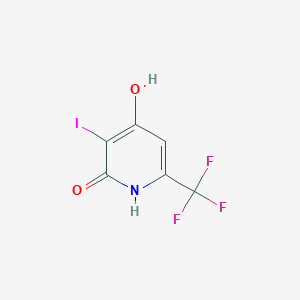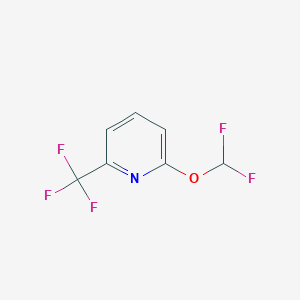
Potassium trifluoro(3-((4-nitrophenyl)amino)-3-oxopropyl)borate
Übersicht
Beschreibung
Potassium trifluoro(3-((4-nitrophenyl)amino)-3-oxopropyl)borate, also known as PTFB, is a highly versatile and reactive compound that has been used in a variety of scientific research applications. PTFB is a boron-containing compound that has a wide range of uses in organic synthesis, biochemistry, and other scientific fields. It is a colorless, odorless, and non-toxic compound that has a variety of unique properties that make it a valuable tool for scientific research.
Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura Cross-Coupling Reactions
Potassium trifluoroborates: are widely used in Suzuki-Miyaura cross-coupling reactions as potent boronic acid surrogates . These reactions are pivotal for forming carbon-carbon bonds, which are fundamental in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and organic materials.
Stability and Storage
Due to their moisture and air stability, potassium trifluoroborates are preferred over other organoboron reagents. They can be stored under ambient conditions without degradation, making them highly convenient for long-term use in research settings .
Oxidative Conditions Compliance
These compounds exhibit remarkable compliance with strong oxidative conditions. This property allows for their use in reactions that require oxidative environments, which would typically degrade other boron reagents .
Epoxidation of Alkenes
Potassium trifluoroborates can be used for the epoxidation of carbon-carbon double bonds in unsaturated compounds. The process proceeds with high conversion rates and selectivity, maintaining the integrity of the boron functionality .
Wirkmechanismus
Target of Action
Potassium trifluoroborates are a class of organoboron reagents that are often used in Suzuki-Miyaura type reactions . They are generally targeted towards carbon-carbon bond forming reactions .
Mode of Action
Potassium trifluoroborates interact with their targets through a process known as cross-coupling, which is a key step in many organic synthesis reactions .
Biochemical Pathways
In general, organoboron reagents like potassium trifluoroborates are involved in various carbon-carbon bond forming reactions .
Result of Action
The result of the compound’s action would depend on the specific reaction it is involved in. In general, potassium trifluoroborates are used to form new carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of potassium trifluoroborates are influenced by various environmental factors. They are known to be moisture- and air-stable, and remarkably compliant with strong oxidative conditions .
Eigenschaften
IUPAC Name |
potassium;trifluoro-[3-(4-nitroanilino)-3-oxopropyl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BF3N2O3.K/c11-10(12,13)6-5-9(16)14-7-1-3-8(4-2-7)15(17)18;/h1-4H,5-6H2,(H,14,16);/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCSRCAYSBQCTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BF3KN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium trifluoro(3-((4-nitrophenyl)amino)-3-oxopropyl)borate | |
CAS RN |
1705578-36-4 | |
| Record name | Borate(1-), trifluoro[3-[(4-nitrophenyl)amino]-3-oxopropyl]-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1705578-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B1409234.png)
![Methyl 3-(2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-7-yl)benzoate](/img/structure/B1409237.png)



![Ethyl 6-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1409243.png)
![Ethyl 6-chloro-8-(2-ethoxy-2-oxoethoxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1409244.png)
![8-(Cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1409245.png)
